Product packaging for HFI-419(Cat. No.:CAS No. 1110650-72-0)

HFI-419

Cat. No.: B6264269
CAS No.: 1110650-72-0
M. Wt: 354.4
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Description

HFI-419 is a potent, small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease belonging to the M1 family. This benzopyran-based compound is a key research tool for investigating the role of IRAP in cognitive function and neuroprotection. Studies have shown that inhibition of IRAP with this compound can enhance spatial working memory and promote the formation of functional dendritic spines in hippocampal neuron cultures, effects proposed to be linked to facilitated GLUT4-mediated glucose uptake . Initially thought to be a competitive inhibitor, recent structural and kinetic studies have revealed that this compound acts via an allosteric mechanism. It binds to a site that bridges domains I and IV of IRAP, locking the enzyme in an open conformation and sterically blocking the conformational change required for full catalytic activity . It is important for researchers to note that while this compound is a potent inhibitor of small dipeptidic substrates, this allosteric mechanism may result in differential effects on larger physiological substrates like oxytocin . As such, it serves as a critical compound for probing the complex biology of IRAP. This compound has been utilized in numerous in vivo studies, demonstrating effects in models of acetylcholine-mediated vasoconstriction, glucose handling, and ischemic stroke . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1110650-72-0

Molecular Formula

C19H18N2O5

Molecular Weight

354.4

Purity

95

Origin of Product

United States

Discovery and Medicinal Chemistry of Hfi 419

Initial Identification through High-Throughput and In Silico Screening Methodologies

The initial identification of HFI-419 stemmed from targeted screening efforts aimed at discovering non-peptidic inhibitors of IRAP. Given the limitations of peptide-based inhibitors, such as poor oral bioavailability and limited blood-brain barrier penetration, the focus shifted towards small molecule scaffolds. diva-portal.orgfrontiersin.orgdiva-portal.org

Virtual Screening Approaches and Homology Modeling

A key strategy in the discovery of this compound involved the application of virtual screening. Researchers utilized a homology model of IRAP, often based on the crystal structure of related enzymes like Leukotriene-A4 hydrolase (LTA4H), despite limited sequence identity. frontiersin.orgdiva-portal.orgnih.govnih.govmdpi.comnih.govresearchgate.netnih.gov Virtual screening campaigns involving large libraries of drug-like compounds, some comprising up to two million molecules, were conducted against this homology model. frontiersin.orgdiva-portal.orgnih.govnih.govmdpi.comnih.gov These in silico approaches aimed to identify potential lead compounds with favorable binding interactions with the predicted active site of IRAP. diva-portal.orgnih.govmdpi.com

Lead Compound Identification and Derivatization

The virtual screening efforts successfully identified a series of unique IRAP inhibitors characterized by a benzopyran scaffold. frontiersin.orgdiva-portal.orgnih.govnih.govmdpi.comnih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org This benzopyran core served as the initial lead structure for further development. Subsequent medicinal chemistry efforts involved the evaluation and derivatization of these benzopyran analogs. nih.govfrontiersin.org this compound emerged as a notable compound from this lead series, identified as a racemic pyridine (B92270) derivative. frontiersin.orgnih.govmdpi.com These initial lead compounds, including this compound, were among the first non-peptidic IRAP inhibitors reported. diva-portal.org

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of Benzopyran-Based Inhibitors

Extensive Structure-Activity Relationship (SAR) studies were conducted on the benzopyran-based inhibitors, including this compound and its analogs, to understand the structural features critical for IRAP inhibitory potency and selectivity. diva-portal.orgfrontiersin.orgdiva-portal.orgnih.govnih.gov These studies aimed to establish a clear link between chemical structure and biological activity.

Impact of Substituent Modifications on Inhibitory Potency

Modifications to the substituents on the benzopyran scaffold were systematically investigated to determine their impact on inhibitory potency. For instance, studies on related series have shown that the introduction of halogen substituents, such as bromine or chlorine, at specific positions on the aromatic ring can significantly enhance IRAP inhibition. diva-portal.org Conversely, other modifications, like the introduction of a hydroxyl group, were observed to reduce inhibitory activity. diva-portal.org These studies helped delineate the key regions of the benzopyran structure important for binding to IRAP.

Stereochemical Considerations in Inhibitor Activity

Stereochemistry has been recognized as an important factor influencing the activity of IRAP inhibitors. While this compound was initially identified as a racemic mixture, studies on related inhibitor series, such as spiro-oxindole compounds, suggested that a specific stereochemistry, such as the S-stereochemistry at a spiro-carbon, was crucial for inhibitory activity. diva-portal.org Although specific detailed stereochemical SAR for this compound itself is not as extensively reported in the provided sources, the importance of stereochemical considerations has been highlighted in the development of other IRAP inhibitor classes. researchgate.net

Optimization Strategies for this compound and Analog Development

Following the identification of this compound and the understanding gained from SAR studies, optimization strategies were implemented to improve its properties and develop more potent and drug-like analogs. diva-portal.orgfrontiersin.orgnih.govacs.org

Despite showing promising cognitive enhancing effects in animal models and good selectivity against other aminopeptidases, this compound faced challenges related to poor solubility and metabolic stability. diva-portal.orgfrontiersin.orgdiva-portal.orgpsu.edumerckmillipore.comsigmaaldrich.com It was reported to hydrolyze into a less potent metabolite, HFI-142. merckmillipore.comsigmaaldrich.com Efforts to synthesize derivatives with increased solubility often resulted in decreased activity, highlighting the delicate balance between physicochemical properties and inhibitory potency. diva-portal.org

Optimization efforts have also explored alternative scaffolds and modifications to address the limitations of the initial benzopyran series. While this compound was a significant early discovery, the pursuit of IRAP inhibitors with improved pharmacokinetic properties and potency has continued, leading to the identification and development of diverse chemical series. diva-portal.orgfrontiersin.orgdiva-portal.orgdiva-portal.orgmdpi.comfrontiersin.orgmdpi.comnih.govnih.govnih.gov More recent studies have also revealed that this compound may act as an allosteric inhibitor, binding to a site distinct from the primary active site, which adds another layer of complexity to understanding its mechanism and guiding future optimization. acs.orgnih.govbiorxiv.org

Here is a table summarizing some reported inhibition data for this compound and related compounds:

CompoundTargetAssay SubstrateInhibition ValueUnitReference
This compoundIRAPLeu-AMC0.48µM merckmillipore.comsigmaaldrich.com
This compoundIRAPNot specified420nM frontiersin.orgnih.govmdpi.com
HFI-435IRAPNot specified360nM frontiersin.orgnih.govmdpi.com
HFI-437IRAPNot specified20nM frontiersin.orgnih.govmdpi.com
HFI-142IRAPNot specified2.0µM merckmillipore.comsigmaaldrich.com

Chemical Modifications for Enhanced Biological Performance

While the provided search results primarily focus on the discovery and initial characterization of this compound within the benzopyran series, they also touch upon the broader medicinal chemistry efforts aimed at enhancing the biological performance of IRAP inhibitors. The initial identification of this compound and its analogs stemmed from applying medicinal chemistry modifications to the most active lead compounds from the virtual screening. nih.govfrontiersin.org

This compound itself exhibited better aqueous solubility compared to some other compounds in the series. nih.govfrontiersin.org Although this compound showed promising in vivo effects, such as improving spatial working and recognition memory in rodents, it was reported to undergo hydrolysis in rats after intravenous or intraperitoneal administration, yielding the less potent metabolite HFI-142. frontiersin.orgmerckmillipore.com This highlights a challenge addressed by chemical modifications in the field – improving metabolic stability and pharmacokinetic properties.

Further research exploring related chemical scaffolds and modifications has aimed to identify compounds with improved potency, stability, and potentially better blood-brain barrier permeability. mdpi.comdiva-portal.orgfrontiersin.orgacs.orgmdpi.com While specific detailed chemical modifications applied directly to this compound for performance enhancement are not extensively detailed in the provided snippets beyond its initial development as a lead compound, the context of IRAP inhibitor research clearly indicates ongoing efforts in structural modification within various scaffolds to optimize biological performance.

Exploration of Related Chemical Scaffolds

The discovery of this compound from the benzopyran scaffold paved the way for the exploration of other chemical structures as potential IRAP inhibitors. nih.govfrontiersin.orgmdpi.com Prior to the benzopyran series, research was heavily focused on peptide and peptidomimetic approaches based on Ang IV. nih.govfrontiersin.orgmdpi.comdiva-portal.org Compounds like AL-11, AL-40 (IVDE77), and the macrocyclic analog HA08 were developed, showing high affinity for IRAP and effects on dendritic spine density, but were limited by their peptidic nature for drug development. mdpi.comdiva-portal.orgacs.org

Following the identification of the benzopyran scaffold, researchers have explored diverse chemotypes. These include:

Quinoline (B57606) derivatives: HFI-435 and HFI-437, closely related to this compound, are examples of quinoline derivatives that also showed potent IRAP inhibition. nih.govnih.govfrontiersin.orgnih.gov HFI-437, in particular, exhibited a lower Kᵢ value than this compound. nih.govmdpi.com Docking studies suggested that the larger quinoline group in these analogs resulted in a different predicted binding pose compared to the pyridinyl compounds like this compound. nih.gov

Arylsulfonamides: This class of compounds was identified through screening efforts and has been shown to enhance dendritic spine density in hippocampal neuron cultures. nih.govmdpi.commdpi.com Some arylsulfonamides have also been found to target a proximal allosteric site on IRAP, similar to this compound, but with a different effect on enzyme conformation. nih.govmdpi.comrcsb.org

Spiro-oxindole dihydroquinazolinones: This scaffold represents another class of non-competitive IRAP inhibitors identified through screening. nih.govmdpi.commdpi.com

Imidazo[1,5-α]pyridines: This scaffold was also identified as a novel chemical cluster of IRAP inhibitors. nih.govmdpi.com

Diaminobenzoic acids and pseudophosphinic peptides: These represent other structural classes explored in the search for IRAP inhibitors using structure-based design. nih.govmdpi.com

These explorations of diverse chemical scaffolds highlight the ongoing medicinal chemistry efforts to find more potent, selective, and pharmacokinetically favorable IRAP inhibitors beyond the initial benzopyran series that includes this compound.

Key Research Findings Related to this compound

CompoundScaffoldKᵢ (nM) (against IRAP)SelectivityObserved Biological Effects in RodentsReference
This compoundBenzopyran420Selective vs. APN, ERAP1, ERAP2, LTA4HImproved spatial working and recognition memory, increased hippocampal dendritic spine density (possibly via GLUT4) nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov nih.govmdpi.comdiva-portal.org
HFI-435Benzopyran360Selective vs. other aminopeptidases nih.govfrontiersin.orgNot specified in provided text nih.govmdpi.comnih.gov
HFI-437Benzopyran20Selective vs. other aminopeptidases nih.govfrontiersin.orgNot specified in provided text nih.govmdpi.comnih.gov

Note: Kᵢ values are approximate and can vary depending on the specific assay conditions.

Molecular and Biochemical Mechanisms of Hfi 419 Action on Irap

Enzymatic Inhibition Kinetics and Mechanism of Action

Kinetic analysis of HFI-419's interaction with IRAP has provided crucial insights into its inhibitory mechanism. Studies have shown that this compound exhibits an uncompetitive inhibition profile with certain substrates. diva-portal.orgresearchgate.netbiorxiv.org This suggests that this compound preferentially binds to the enzyme-substrate complex rather than to the free enzyme. diva-portal.org

Uncompetitive Inhibition Profile of this compound

The uncompetitive inhibition observed for this compound indicates a binding mode where the inhibitor's affinity for IRAP is dependent on the presence of the substrate. diva-portal.orgbiorxiv.org This is in contrast to competitive inhibitors, which bind to the free enzyme at the active site, or non-competitive inhibitors, which bind to both the free enzyme and the enzyme-substrate complex at a distinct site. The uncompetitive nature of this compound inhibition, particularly with dipeptidic substrates, supports its classification as an allosteric modulator. researchgate.netbiorxiv.orgnih.gov

Substrate Selectivity and Specificity of this compound

This compound demonstrates substrate-dependent potency. nih.gov While it effectively inhibits the cleavage of typical dipeptidic substrates, it shows poor inhibition of the processing of certain physiological substrates, such as the cyclic peptide oxytocin (B344502). researchgate.netnih.gov This suggests that the inhibitory effect of this compound is influenced by the nature and potentially the size of the substrate being processed by IRAP. biorxiv.org This unusual substrate selectivity is a key characteristic of this compound's mechanism. researchgate.net

Allosteric Modulation and Conformational Dynamics of IRAP

Recent crystallographic and enzymological studies have revealed that this compound acts as an allosteric inhibitor, binding to a site distinct from the enzyme's active site. nih.govnih.govnih.govacs.org This allosteric binding event influences the conformation of IRAP, thereby modulating its enzymatic activity. nih.govbiorxiv.orgnih.gov

This compound Interaction with IRAP Conformational States (e.g., Open Conformation)

X-ray crystallographic analysis has shown that this compound locks IRAP in a semi-open conformation. nih.govrcsb.org This contrasts with other inhibitors that may stabilize a more closed, potentially more active, conformation of the enzyme. nih.gov this compound has been shown to bind to an allosteric site that is formed specifically in the open conformation of IRAP. biorxiv.orgnih.govresearchgate.net This suggests that this compound's binding is conformation-specific and may prevent the enzyme from transitioning to other conformational states necessary for efficient catalysis of certain substrates. biorxiv.orgnih.gov

Influence on IRAP Catalytic Cycle

By stabilizing a semi-open conformation, this compound is thought to interfere with the normal catalytic cycle of IRAP. nih.govnih.gov The conformational changes in IRAP are linked to the reconfiguration of structural elements in the catalytic site, which are important for substrate processing. nih.gov By restricting these conformational rearrangements, this compound can impede the enzyme's ability to effectively cleave certain substrates, particularly larger peptides like oxytocin. nih.govbiorxiv.orgnih.gov This highlights a novel approach to regulating IRAP activity by blocking its conformational dynamics. researchgate.netnih.gov

Specificity Profile Against Related Aminopeptidases

This compound has demonstrated a favorable selectivity profile against other homologous aminopeptidases within the M1 family, including Aminopeptidase (B13392206) N (APN), Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Leukotriene A4 Hydrolase (LTA4H). diva-portal.orgnih.govnih.govmdpi.comresearchgate.net This selectivity is a significant advantage, as it reduces the likelihood of off-target effects that could arise from inhibiting closely related enzymes with similar active sites. acs.org The distinct binding site and mechanism of action of this compound, particularly its interaction with specific conformational states of IRAP, likely contribute to this observed selectivity. acs.orgbiorxiv.orgnih.gov

Table 1: Selectivity of this compound Against Related Aminopeptidases

AminopeptidaseInhibition by this compoundReference
APNNo inhibitory activity reported diva-portal.orgmdpi.com
ERAP1High selectivity vs. This compound diva-portal.orgnih.govnih.govmdpi.comresearchgate.net
ERAP2High selectivity vs. This compound diva-portal.orgnih.govnih.govmdpi.comresearchgate.net
LTA4HHigh selectivity vs. This compound nih.govmdpi.com

Selectivity vs. Aminopeptidase N (APN)

This compound has demonstrated high selectivity for IRAP over Aminopeptidase N (APN). frontiersin.orgfrontiersin.orgdiva-portal.orgmdpi.comresearchgate.netresearchgate.net Studies have shown that this compound exhibits significantly lower or no inhibitory activity against APN compared to IRAP. mdpi.com This selectivity is notable given the structural homology between IRAP and other M1 family aminopeptidases like APN. mdpi.comacs.orgmdpi.com The differential binding to distinct conformational states (open vs. closed) or to allosteric sites, as suggested for this compound's interaction with IRAP, could explain this selectivity against APN. mdpi.comacs.org

Table 1: Selectivity of this compound: IRAP vs. APN

EnzymeThis compound Activity (Ki or IC50)Selectivity vs. APN
IRAP420 nM (Ki) frontiersin.orgmdpi.comresearchgate.net-
APNNo significant inhibition up to tested concentrations (e.g., 125 µM) mdpi.comHigh

Note: Ki and IC50 values may vary depending on the specific assay conditions used in different studies. frontiersin.org

Selectivity vs. Endoplasmic Reticulum Aminopeptidases (ERAP1, ERAP2)

Similar to its selectivity against APN, this compound has also shown high selectivity when evaluated against Endoplasmic Reticulum Aminopeptidases, specifically ERAP1 and ERAP2. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net These enzymes are also members of the M1 family of aminopeptidases and share homology with IRAP. nih.govfrontiersin.orgmdpi.com The observed selectivity of this compound for IRAP over ERAP1 and ERAP2 suggests that the compound's binding site or mechanism of action is sufficiently distinct to avoid significant inhibition of these related aminopeptidases. nih.govacs.org

Table 2: Selectivity of this compound: IRAP vs. ERAP1 and ERAP2

EnzymeThis compound Activity (Ki or IC50)Selectivity vs. ERAP1/ERAP2
IRAP420 nM (Ki) frontiersin.orgmdpi.comresearchgate.net-
ERAP1Low or no significant inhibition nih.govfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netHigh
ERAP2Low or no significant inhibition nih.govfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netHigh

Selectivity vs. Leukotriene A4 Hydrolase (LTA4H)

This compound has also been assessed for its activity against Leukotriene A4 Hydrolase (LTA4H), another enzyme that can be considered in selectivity profiling. nih.govfrontiersin.orgfrontiersin.orgacs.orgmdpi.com Research indicates that this compound is selective for IRAP and exhibits low or no significant inhibitory activity against LTA4H. nih.govfrontiersin.orgfrontiersin.orgacs.orgmdpi.com This further highlights this compound's specificity within the broader landscape of peptidases. acs.org

Table 3: Selectivity of this compound: IRAP vs. LTA4H

EnzymeThis compound Activity (Ki or IC50)Selectivity vs. LTA4H
IRAP420 nM (Ki) frontiersin.orgmdpi.comresearchgate.net-
LTA4HLow or no significant inhibition nih.govfrontiersin.orgfrontiersin.orgacs.orgmdpi.comHigh

Structural Biology and Computational Insights into Hfi 419 Irap Interactions

Crystallographic Analysis of IRAP-Inhibitor Complexes

The determination of the crystal structure of human IRAP has provided a crucial framework for understanding its mechanism and interactions with inhibitors like HFI-419. nih.govfrontiersin.orgdiva-portal.orgdiva-portal.orgnih.gov IRAP exhibits a four-domain arrangement with an active site containing a catalytic zinc ion. nih.gov The crystal structure has revealed distinct conformational states, including open and closed forms, which are relevant to substrate and inhibitor binding. nih.govfrontiersin.org While crystal structures of IRAP in complex with other inhibitors exist, a specific crystal structure of IRAP bound directly to this compound was not explicitly found in the search results, although studies utilize existing IRAP crystal structures (e.g., PDB 4PJ6 and 5MJ6) for computational modeling of this compound binding. diva-portal.orgnih.govfrontiersin.org

Elucidation of Binding Poses and Critical Residue Interactions

Computational studies, including docking and molecular dynamics simulations utilizing available IRAP crystal structures, have been employed to propose binding poses for this compound and related benzopyran inhibitors. diva-portal.orgnih.govfrontiersin.org These studies aim to elucidate how this compound interacts within the IRAP binding site and identify critical amino acid residues involved in the interaction. Initial modeling based on homology models suggested different binding poses, but later studies using the determined crystal structures proposed a unified binding orientation for the HFI series. frontiersin.orgdiva-portal.orgnih.gov

Key residues within the IRAP binding site have been identified as important for the interaction with benzopyran inhibitors, including this compound. Phenylalanine 544 (Phe544) is frequently cited as a critical residue, often involved in pi-stacking interactions with the aromatic systems of the inhibitors. nih.govfrontiersin.orgfrontiersin.org Other residues such as Glu431, Glu487, and Glu295 have also been implicated in interactions, particularly through hydrogen bonding with functional groups of the inhibitors. frontiersin.orgnih.govfrontiersin.org

The proposed binding modes suggest that the benzopyran core of this compound is positioned within the catalytic binding site. nih.govfrontiersin.org The specific orientation and interactions contribute to the compound's inhibitory activity. Recent findings suggest that this compound might interact with an allosteric site, leading to non-competitive or uncompetitive inhibition depending on the substrate. researchgate.netmdpi.comacs.orgbiorxiv.orgresearchgate.net This indicates a more complex interaction mechanism than simple competitive binding at the active site.

Zinc Coordination by this compound

IRAP is a zinc-metallopeptidase, and the catalytic zinc ion is essential for its enzymatic activity. nih.govfrontiersin.org Interaction with this zinc ion is a common mechanism for inhibitors targeting metallopeptidases. For this compound, computational studies have explored its potential to coordinate the catalytic zinc ion. Different proposed binding modes have suggested various atoms within the this compound structure that might be involved in this coordination. These include the oxygen of the ester carbonyl group, the oxygen of the hydroxyl group on the benzopyran ring, or the oxygen of the acetamide (B32628) group. frontiersin.orgdiva-portal.orgnih.govfrontiersin.orgmerckmillipore.com The precise nature of the zinc coordination by this compound is a subject of investigation through structural and computational analyses aimed at refining the understanding of its binding pose and inhibitory mechanism.

Advanced Computational Chemistry Approaches

Computational chemistry plays a vital role in complementing experimental structural biology data to understand the interactions between this compound and IRAP, as well as to guide the design of novel inhibitors. nih.govfrontiersin.orgacs.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a widely used technique to predict the preferred binding pose(s) of a small molecule ligand, such as this compound, within the binding site of a protein, like IRAP. nih.govdiva-portal.orgdiva-portal.orgdiva-portal.orgdiva-portal.orgnih.govfrontiersin.orgnih.govfrontiersin.orgacs.orgnih.gov Docking studies were instrumental in the initial identification of the benzopyran scaffold as a potential IRAP inhibitor. nih.govmdpi.comdiva-portal.orgfrontiersin.orgdiva-portal.orgresearchgate.netdiva-portal.org Following docking, molecular dynamics (MD) simulations are often performed. diva-portal.orgdiva-portal.orgdiva-portal.orgnih.govfrontiersin.orgnih.govfrontiersin.orgacs.orgnih.gov MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for the assessment of the stability of the docked poses and the exploration of conformational changes in both the protein and the ligand upon binding. nih.govnih.govfrontiersin.orgacs.orgnih.gov These simulations can help refine proposed binding poses and identify key interactions that may not be apparent from static docking results.

Free Energy Perturbation (FEP) and Linear Interaction Energy (LIE) Calculations

To obtain a more quantitative understanding of the binding affinity between this compound and IRAP, advanced free energy calculation methods such as Free Energy Perturbation (FEP) and Linear Interaction Energy (LIE) are employed. researchgate.netnih.govnih.govfrontiersin.orgacs.orgnih.gov These methods are computationally intensive but can provide more accurate estimates of binding free energies compared to scoring functions used in docking. nih.govacs.orgnih.gov LIE calculations estimate the binding free energy based on the electrostatic and van der Waals interactions between the ligand and the surrounding environment (protein and solvent) sampled during MD simulations. diva-portal.orgnih.govnih.govfrontiersin.orgacs.orgnih.gov FEP calculations, on the other hand, calculate the free energy difference between two states (e.g., ligand bound and unbound) by gradually transforming one state into the other. researchgate.netnih.govacs.orgnih.gov These methods have been used to evaluate the binding of this compound and its analogs to IRAP and to explain observed structure-activity relationships (SAR), including the impact of mutations in residues like Phe544 on binding affinity. nih.govacs.orgnih.gov

Presented below is a table summarizing representative computational findings related to this compound and related compounds' interactions with IRAP, based on available data from the search results.

CompoundMethod UsedKey Interaction/FindingReference
This compoundMolecular Docking, MD, LIE, FEPProposed binding pose, interaction with Phe544, potential zinc coordination. frontiersin.orgdiva-portal.orgnih.govfrontiersin.org frontiersin.orgdiva-portal.orgnih.govfrontiersin.org
HFI seriesMolecular Docking, MD, LIE, FEPUnified binding orientation, SAR analysis, role of Phe544. diva-portal.orgnih.govfrontiersin.org diva-portal.orgnih.govfrontiersin.org
Aryl SulfonamidesMolecular Docking, MD, LIE, FEPBinding modes, SAR, interaction with specific residues. diva-portal.orgfrontiersin.orgacs.orgnih.gov diva-portal.orgfrontiersin.orgacs.orgnih.gov
HA08MD, LIE, Crystal Structure AnalysisBinds to catalytic site, stabilizes closed conformation. frontiersin.orgnih.govfrontiersin.orgresearchgate.net frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Preclinical Pharmacological Research of Hfi 419 in Cellular and Animal Models

Modulation of Intracellular Signaling Pathways

Research into HFI-419 has explored its influence on fundamental cellular processes, particularly those integral to neuronal function and metabolism.

Studies have indicated that this compound can influence glucose uptake in neuronal cells through a mechanism involving the glucose transporter 4 (GLUT4). In cultured rat primary hippocampal cells, treatment with this compound was found to enhance glucose uptake. researchgate.net This effect is believed to be mediated by GLUT4, as the presence of indinavir, a GLUT4 inhibitor, abolished the increased glucose uptake promoted by this compound. researchgate.netnih.gov Specifically, a 1 μM concentration of this compound resulted in an approximate two-fold increase in glucose uptake compared to control conditions in cultured hippocampal neurons. researchgate.net

However, the effect of this compound on glucose uptake appears to be cell-type specific. In contrast to the findings in neuronal cells, studies using the L6GLUT4myc muscle cell line did not show any alteration in glucose uptake in either the basal or insulin-stimulated state following IRAP inhibition by this compound. monash.edubioscientifica.com Furthermore, in vivo studies in both normal and streptozotocin-induced diabetic rats demonstrated that this compound did not affect peripheral whole-body glucose handling after an oral glucose challenge. monash.edubioscientifica.com This suggests that the modulatory role of this compound on GLUT4-mediated glucose uptake may be more prominent in the central nervous system.

Effect of this compound on Glucose Uptake in Cultured Hippocampal Neurons
Treatment ConditionRelative Glucose UptakeReference
Control~1-fold (baseline) researchgate.net
1 µM this compound~2-fold increase vs. control researchgate.net
1 µM this compound + 50 µM Indinavir (GLUT4 inhibitor)Abolished this compound-enhanced uptake researchgate.netnih.gov

A significant finding in the preclinical research of this compound is its ability to increase the density of dendritic spines in hippocampal neurons. nih.govresearchgate.net Dendritic spines are crucial for synaptic plasticity and are considered a cellular correlate of learning and memory. nih.gov In primary cultures of rat hippocampal cells, this compound treatment led to a notable increase in total dendritic spine density. researchgate.net This effect was dose-dependent, exhibiting a bell-shaped response curve with a significant increase observed at a concentration of 1 µM. researchgate.net

The mechanism underlying this increase in spine density is linked to the compound's effect on GLUT4-mediated glucose uptake. nih.govresearchgate.net The formation of new spines induced by IRAP inhibition was prevented when GLUT4-mediated glucose uptake was blocked. nih.gov Furthermore, during the peak phase of dendritic development, IRAP inhibition specifically increased the proportion of mushroom/stubby-like spines, which are morphologies associated with stable memory formation. nih.gov These newly formed spines were also found to be functional, expressing presynaptic markers such as vesicular glutamate (B1630785) transporter 1 and synapsin. nih.gov

Effect of this compound on Hippocampal Dendritic Spine Density
This compound ConcentrationEffect on Total Spine DensityReference
Varying ConcentrationsBell-shaped dose-response researchgate.net
1 µMSignificant increase researchgate.net

Neurobiological Research Applications

The observed effects of this compound on cellular mechanisms have prompted its investigation in various animal models of neurological function and disease.

Consistent with its effects on hippocampal dendritic spines, this compound has been shown to enhance cognitive function in rodents. nih.govresearchgate.net Administration of this compound has been reported to improve both spatial working memory and recognition memory. researchgate.netnih.gov The enhancement of spatial working memory in rats was confirmed in studies that also investigated the underlying cellular mechanisms, suggesting that the cognitive improvements may be driven by the GLUT4-mediated changes in dendritic spine density. nih.gov The novel object recognition task is a common paradigm used to assess recognition memory in rodents. nih.gov

The potential neuroprotective effects of this compound have been investigated in a model of ischemic stroke. nih.gov Research has previously shown that the global deletion of the IRAP gene in mice offers significant protection against ischemic brain damage. nih.gov Building on this, studies with this compound in a conscious, hypertensive rat model of ischemic stroke demonstrated that the compound significantly reduces infarct volume and improves neurological and motor deficits. nih.gov Notably, these protective effects were observed even when the initial administration of this compound was delayed until 6 hours after the stroke event. nih.gov This suggests that inhibiting IRAP activity is a potential therapeutic strategy for ischemic stroke. nih.govresearchgate.netnih.gov

Neuroprotective Effects of this compound in a Rodent Model of Ischemic Stroke
Outcome MeasureEffect of this compound TreatmentReference
Infarct VolumeSignificantly reduced nih.gov
Neurological and Motor DeficitsImproved nih.gov
Therapeutic WindowProtective effects maintained at 6 hours post-stroke nih.gov

In the context of ischemic stroke, this compound treatment was also found to modulate neuroinflammatory responses. nih.gov Histological analyses following stroke showed that IRAP expression was upregulated in microglia (CD11b positive cells) and activated astrocytes. nih.gov Furthermore, treatment with an IRAP inhibitor, which could include this compound, led to a significant increase in the gene expression of specific neuroinflammatory markers, namely interleukin 6 (IL-6) and C-C motif chemokine ligand 2 (CCL2), within the ischemic core of the brain. nih.gov This indicates that IRAP inhibition can influence the inflammatory cascade that occurs following an ischemic event. nih.gov

Cardiovascular and Renal Research Applications

The therapeutic potential of this compound has been investigated in the context of endothelial dysfunction, a condition where the reduced bioavailability of nitric oxide can lead to paradoxical vasoconstriction in response to certain stimuli. ahajournals.org Research has focused on the effects of this compound, an inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP), on acetylcholine-mediated vascular responses in dysfunctional blood vessels. ahajournals.org

In a study utilizing a rabbit model, vascular dysfunction was induced in vitro by incubating excised abdominal aortas with homocysteine. ahajournals.org The subsequent administration of acetylcholine, which typically causes vasodilation, instead resulted in vasoconstriction in these dysfunctional aortic rings. ahajournals.org Pre-treatment with this compound was shown to prevent this acetylcholine-mediated vasoconstriction. ahajournals.org Notably, in aortic rings exhibiting moderate to severe vasoconstrictive responses to acetylcholine, this compound incubation inhibited this effect, leading to improved vascular function. ahajournals.org The inhibitor did not, however, affect normal vasodilation in control tissues, suggesting a specific action on dysfunctional vessels. ahajournals.org These findings indicate a potential role for this compound in mitigating coronary artery vasospasm. ahajournals.org

Animal ModelTissueConditionTreatment GroupVascular Response to Acetylcholine
New Zealand White RabbitAbdominal AortaMild VasoconstrictionControl (Homocysteine-induced dysfunction)11.1 ± 5.2% Constriction
New Zealand White RabbitAbdominal AortaMild VasoconstrictionThis compound Pre-treatment34.9 ± 4.6% Relaxation
New Zealand White RabbitAbdominal AortaModerate/Severe VasoconstrictionControl (Homocysteine-induced dysfunction)79.2 ± 37% Constriction
New Zealand White RabbitAbdominal AortaModerate/Severe VasoconstrictionThis compound Pre-treatment11.5 ± 8.9% Relaxation

This compound has been evaluated for its anti-fibrotic efficacy in preclinical models of renal disease. ahajournals.org As an inhibitor of insulin-regulated aminopeptidase (IRAP), its potential to prevent organ fibrosis is a key area of investigation. ahajournals.orgresearchgate.net

In a murine model of unilateral ureteral obstruction (UUO), which induces significant renal fibrosis, the effects of this compound were compared to the ACE inhibitor, perindopril (B612348). ahajournals.org After seven days of UUO, the vehicle-treated group showed a significant increase in interstitial fibrosis. ahajournals.org Treatment with this compound was found to be effective in preventing this UUO-induced increase in interstitial renal fibrosis. ahajournals.org In contrast, perindopril did not have a significant effect on the development of interstitial fibrosis in this model, although it was effective in reducing markers of inflammation. ahajournals.org This research suggests that IRAP inhibition with compounds like this compound offers potent anti-fibrotic effects and may provide greater reno-protection compared to ACE inhibitors in this specific context. ahajournals.org

Animal ModelTreatment GroupOutcome MeasureResult (% Positive Staining for Fibrosis)
Male C57Bl/6J MiceShamInterstitial Fibrosis1.2 ± 0.3
Male C57Bl/6J MiceUUO + VehicleInterstitial Fibrosis5.9 ± 0.7
Male C57Bl/6J MiceUUO + this compoundInterstitial Fibrosis2.5 ± 0.3
Male C57Bl/6J MiceUUO + PerindoprilInterstitial Fibrosis6.6 ± 0.7

Immunological Research Contexts

The mechanism of action of this compound is intrinsically linked to immunological processes, specifically antigen cross-presentation by dendritic cells. frontiersin.orgnih.govnih.gov this compound is an inhibitor of insulin-regulated aminopeptidase (IRAP), an enzyme that plays a crucial role in the final trimming of antigenic peptides that are to be loaded onto MHC class I molecules for presentation to CD8+ T cells. frontiersin.orgfrontiersin.orgnih.gov This process, known as cross-presentation, is vital for initiating cytotoxic immune responses against exogenous antigens. frontiersin.orgnih.gov

IRAP is located within a specialized endosomal storage compartment in dendritic cells. frontiersin.orgh1.co Following the uptake of extracellular antigens into phagosomes, these IRAP-containing endosomes are recruited to the phagosome. frontiersin.org Here, IRAP's enzymatic activity trims peptide precursors to the optimal length for MHC class I binding. frontiersin.orgfrontiersin.org Studies using IRAP-deficient dendritic cells have demonstrated that the absence of IRAP compromises the cross-presentation of antigens. frontiersin.orgnih.gov Pharmacological inhibition of IRAP has been shown to reduce IRAP-dependent cross-presentation. frontiersin.orgfrontiersin.org Therefore, by inhibiting IRAP, compounds such as this compound are utilized in research to modulate this specific pathway of the adaptive immune response. nih.gov

Methodological Considerations in Hfi 419 Research

In Vitro Assay Development for IRAP Inhibitor Screening

To identify and characterize IRAP inhibitors like HFI-419, researchers have developed a screening funnel that includes multiple biochemical and biophysical assays. researchgate.net This approach is designed to be compatible with high-density microplates, allowing for large-scale screening. researchgate.netnih.gov

A primary method for assessing the enzymatic activity of IRAP and the efficacy of its inhibitors involves fluorogenic substrate-based assays. nih.gov These assays rely on the principle of fluorescence resonance energy transfer (FRET). nih.gov A synthetic peptide substrate is designed with a fluorophore and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When IRAP cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. nih.gov This continuous assay method allows for the rapid and convenient kinetic evaluation of the enzyme's activity. nih.gov

The development of these assays has been crucial for high-throughput screening campaigns to discover new IRAP inhibitors. nih.gov For instance, a biochemical assay was developed to measure IRAP's enzymatic activity based on the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (L-AMC). scienceopen.com The screening process often involves primary assays with fluorescent readouts to identify initial hits. researchgate.netnih.gov

To confirm that a compound directly binds to its intended target, biophysical thermal shift assays are employed. researchgate.netnih.gov The cellular thermal shift assay (CETSA) is a powerful label-free method to verify target engagement in a cellular environment. nih.govfrontiersin.org This technique is based on the principle that a protein's thermal stability changes upon ligand binding. researchgate.netnih.gov

In the context of this compound, a thermal shift assay is used as a complementary biophysical method to confirm its engagement with IRAP. researchgate.net Compounds that cause a positive or negative thermal shift are considered to have engaged with the target protein. researchgate.net This method is a valuable tool in drug discovery to validate hits from primary screens and to study structure-activity relationships. frontiersin.org

In Vivo Study Designs for Investigating this compound Action

The evaluation of this compound's effects in a physiological context necessitates the use of animal models. These in vivo studies are designed to investigate the compound's impact on cognition and its effects on specific organs.

Rodent models are instrumental in assessing the cognitive-enhancing properties of this compound. researchgate.netnih.gov Intracerebroventricular administration of this compound in rodents has been shown to produce cognitive-enhancing effects. researchgate.netnih.gov These studies often employ behavioral tests to measure improvements in learning and memory. For example, this compound has been shown to enhance spatial working and recognition memory in rodents. researchgate.netnih.gov

Beyond behavioral assessments, these models are used to investigate the neurobiological mechanisms underlying the cognitive effects of this compound. Research has indicated that this compound may facilitate memory by increasing the density of dendritic spines in the hippocampus. researchgate.netnih.gov This effect is thought to be mediated through a GLUT4-dependent mechanism. researchgate.netnih.gov

Table 1: Summary of In Vivo Cognitive and Neurobiological Research Findings for this compound

Model System Key Findings Citation
Rodents Improved spatial working and recognition memory. researchgate.netnih.gov
Rodents Increased hippocampal dendritic spine density. researchgate.net
Rodents Cognitive enhancement similar to Angiotensin IV and LVV-hemorphin-7. researchgate.netnih.gov
Primary hippocampal neurons Increased dendritic spine density via a GLUT4-mediated mechanism. researchgate.net

The investigation of this compound's effects extends to organs beyond the central nervous system, such as the heart and kidneys. In a rabbit model, the impact of this compound on vascular function, which is relevant to cardiac health, has been studied using isometric tension myography. This technique assesses the constriction and relaxation of blood vessels in response to various stimuli. nih.govresearchgate.net Studies have shown that this compound can prevent acetylcholine-mediated vasoconstriction in dysfunctional blood vessels, suggesting a potential therapeutic role in conditions like coronary artery vasospasm. nih.gov

In the context of metabolic diseases that affect organs like the kidney and heart, obese Zucker rats have been used as a model. nih.gov In these studies, this compound was administered via osmotic minipumps for a sustained period. nih.gov To assess its effects, methodologies such as the intraperitoneal glucose tolerance test (ipGTT) are performed to evaluate improvements in glucose utilization. nih.gov Furthermore, tissue samples from skeletal muscle and adipose tissue are analyzed using real-time qPCR and Western blot to determine changes in gene and protein expression related to metabolism and oxidative stress. nih.gov While these studies provide insights into metabolic effects that can influence kidney and heart health, more direct methodologies for assessing kidney-specific endpoints in this compound research are an area for further investigation. General methods for evaluating kidney safety in rodent models include the analysis of blood and urine for biomarkers such as urea, creatinine, kidney injury molecule-1 (KIM-1), and neutrophil gelatinase-associated lipocalin (NGAL). nih.gov

Table 2: Methodologies for Assessing Organ-Specific Effects of this compound

Future Perspectives and Research Trajectories for Hfi 419 and Irap Inhibitors

Elucidating Unresolved Aspects of HFI-419 Mechanism

Despite progress in identifying IRAP inhibitors and demonstrating their effects, the precise mechanisms by which compounds like this compound exert their biological activities are still being fully elucidated. This compound, a benzopyran-based inhibitor, has shown promise in improving spatial working and recognition memory in rodents. researchgate.netfrontiersin.org One proposed mechanism for its cognitive-enhancing effect involves increasing hippocampal dendritic spine density, potentially mediated by GLUT4-facilitated glucose uptake into neurons. researchgate.netfrontiersin.org Studies have indicated that this compound inhibition of IRAP increased dendritic spine density before the peak of dendritic growth in hippocampal neurons, and this spine formation was inhibited when GLUT4-mediated glucose uptake was blocked. researchgate.netfrontiersin.org

Furthermore, recent research suggests that this compound may act as an allosteric inhibitor, targeting a previously unidentified proximal allosteric site and utilizing a non-competitive inhibition mechanism. researchgate.netmdpi.com This contrasts with earlier hypotheses regarding its binding mode. nih.gov Computational models are being developed to better understand the binding of benzopyran-based inhibitors like this compound to IRAP and to explain the structure-activity relationships observed. nih.gov These models propose that the benzopyran ring binds in the catalytic site, coordinating the Zn2+ ion, which differs from previous assumptions. nih.gov Further research utilizing diverse substrates, inhibitors, and mutagenesis studies is aimed at unlocking the fine details of IRAP function and the characteristics of ligand binding, which could inform future drug discovery efforts. monash.edu The unique, ligand-induced active-site plasticity of IRAP suggests that identifying additional conformational states induced by different inhibitors will be crucial for a complete understanding of the inhibition mechanism. nih.gov

Development of Advanced Analogues with Improved Preclinical Profiles

While this compound has demonstrated in vivo efficacy, exhibiting cognitive-enhancing effects in rodents after intracerebroventricular administration, its pharmacokinetic properties, such as metabolic stability and bioavailability, are areas for improvement in the development of future drug candidates. frontiersin.orgmdpi.com this compound was found to be rapidly degraded to a less active form in rats. frontiersin.org

The development of advanced analogues with improved preclinical profiles is a key focus. This involves synthesizing new classes of inhibitors with alternative chemical structures to address limitations seen with earlier compounds, including peptide-based inhibitors which often suffer from poor bioavailability and blood-brain barrier penetration. mdpi.comdiva-portal.org High-throughput screening campaigns are being conducted to identify novel chemical starting points for the development of drug-like small molecule inhibitors of IRAP. mdpi.comresearchgate.net These efforts have identified new compound classes with inhibitory activity, providing starting points for further optimization. mdpi.com

Structure-activity relationship (SAR) studies are essential in this process to understand how structural modifications affect potency, selectivity, and pharmacokinetic properties. frontiersin.orgmdpi.com Computational modeling plays a significant role in guiding the design and optimization of new inhibitors. nih.gov The aim is to develop small molecules that demonstrate isoform selectivity, good oral bioavailability, and the ability to cross the blood-brain barrier for potential clinical applications, particularly in the central nervous system. mdpi.comresearchgate.net Efforts are underway to characterize and optimize lead compounds, including assessing their central nervous system penetration. mdpi.com

Exploration of Novel Therapeutic Research Areas for IRAP Modulation

Beyond cognitive disorders, the diverse biological functions of IRAP suggest potential therapeutic applications for its modulation in other disease areas. While the initial focus for IRAP inhibitors was on developing cognitive enhancers, applications in regulating immune responses and as antifibrotic agents are emerging areas of pharmacological interest. nih.govfrontiersin.org

IRAP is involved in the regulation of immune responses, specifically in the trimming of antigenic peptide precursors for MHC class I presentation. nih.govmdpi.comfrontiersin.org Disrupting this function through IRAP inhibition could have applications in cancer immunotherapy or the control of autoimmunity. frontiersin.orgdiva-portal.org

Furthermore, research indicates a potential role for IRAP inhibitors in addressing cardiovascular and renal damage. This compound has shown superior antifibrotic effectiveness and renoprotection compared to an angiotensin receptor blocker and an ACE inhibitor in a mouse model of kidney injury induced by high salt concentrations. nih.gov Evidence also suggests a connection between angiotensin signaling and atherogenesis, with IRAP deletion in mice reducing lipid formation and preventing plaque rupture in a model. nih.gov These findings imply that IRAP inhibitors may be effective in preventing cardiac and renal damage in the future. nih.gov

The involvement of IRAP in GLUT4 trafficking also links it to metabolic processes, suggesting potential research areas related to glucose uptake and insulin (B600854) sensitivity. nih.govmdpi.comfrontiersin.org

The exploration of these novel therapeutic areas, supported by a growing understanding of IRAP's multifaceted roles, highlights the broad future potential for IRAP modulation through inhibitors like this compound and its advanced analogues.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11760186
HA0811878270
HFI-43511760187
HFI-43711760188
Angiotensin IV (Ang IV)43994376
Oxytocin (B344502)114815
Vasopressin90311400
GLUT430840
IRAP10419
ERAP15457354
ERAP2113042
LTA4H10566
APN10567
DG013ANot readily available in standard PubChem search for this specific identifier. May require specific literature search or it might be a research code.
DG025Not readily available in standard PubChem search for this specific identifier. May require specific literature search or it might be a research code.
AL-11Not readily available in standard PubChem search for this specific identifier. May require specific literature search or it might be a research code.
IVDE77 (AL-40)Not readily available in standard PubChem search for this specific identifier. May require specific literature search or it might be a research code.
LVV-hemorphin-7 (LVV-H7)133163
Indinavir5362440
CAS 204140-01-2204140-01-2 (This is a CAS number, not a CID. PubChem CID is 9893191)

Q & A

Q. What is the primary mechanism of HFI-419 in modulating insulin-regulated aminopeptidase (IRAP) activity?

this compound acts as a competitive inhibitor of IRAP by binding to its extracellular catalytic domain, with a reported inhibition constant (Ki) of 0.48 µM . It exhibits selectivity over related enzymes (e.g., aminopeptidase N, ACE1) and enhances memory in rodent models via IRAP-dependent pathways. Researchers should validate IRAP inhibition using fluorometric assays or enzymatic activity tests alongside control experiments with protease-dead IRAP variants to distinguish catalytic vs. structural effects .

Q. Which experimental models are most appropriate for studying this compound's effects on metabolic and inflammatory pathways?

  • In vitro : Bone marrow-derived mast cells (BMMCs) and IRAP-expressing cell lines are ideal for analyzing cytokine trafficking (e.g., TNF-α, IL-6) via flow cytometry and intracellular staining .
  • In vivo : Obese Zucker rats and IRAP-knockout mice are validated models for assessing metabolic outcomes (e.g., SOD activity, glucose uptake) and inflammatory responses (e.g., cytokine secretion in ear tissue homogenates) .

Q. What standardized protocols exist for quantifying this compound's impact on gene expression and protein levels?

  • mRNA analysis : Use RT-qPCR to measure changes in oxidative stress markers (e.g., Sod2, Nfe2l2) and inflammatory genes (e.g., Fabp4, Ccr2) in skeletal muscle and adipose tissue .
  • Protein quantification : Western blotting for SOD1/2 and SirT1 in tissue lysates, ensuring normalization to total protein content .

Advanced Research Questions

Q. How do contradictory findings about this compound’s catalytic vs. non-catalytic effects on IRAP inform experimental design?

While this compound primarily inhibits IRAP enzymatically, reveals it also induces IRAP degradation, altering vesicular trafficking of TNF-α. To resolve this contradiction:

  • Compare results with non-degrading IRAP inhibitors (e.g., 4u55, 22b) .
  • Use intracellular flow cytometry to track IRAP/VAMP3 stability over 24-hour treatment periods .
  • Apply dynamin inhibitors (e.g., dynasore) to isolate internalization-dependent effects .

Q. What statistical and analytical methods are critical for interpreting this compound’s dose-dependent effects?

  • Dose-response curves : Assess IRAP inhibition (0.1–10 µM) in vitro and correlate with cytokine secretion (TNF-α, IL-6) in BMMCs .
  • Time-course experiments : Monitor this compound hydrolysis to its metabolite HFI-142, which has distinct BBB permeability and stability profiles .
  • Multivariate analysis : Use ANOVA to evaluate interactions between this compound treatment, tissue type (muscle vs. fat), and oxidative/inflammatory endpoints .

Q. How can researchers integrate this compound’s dual metabolic and anti-inflammatory outcomes into broader mechanistic frameworks?

  • Pathway mapping : Link IRAP inhibition to downstream targets (e.g., PPARγ, Foxo1) using RNA-seq or phosphoproteomics .
  • Systems biology : Construct computational models of IRAP’s role in Glut4 vesicle trafficking and cytokine secretion, validating predictions with knockout models .

Q. What methodological considerations are critical when adapting this compound protocols across species or cell types?

  • Species specificity : Verify this compound’s pharmacokinetics in rodents vs. human cell lines, noting differences in metabolite stability .
  • Cell permeability : Confirm intracellular uptake via LC-MS detection of this compound in lysates, adjusting DMSO concentrations to avoid cytotoxicity .

Methodological Resources

  • Contradiction analysis : Apply the "principal contradiction" framework to prioritize conflicting results (e.g., catalytic inhibition vs. protein degradation) .
  • Data presentation : Follow guidelines for raw data inclusion (appendices) and processed data visualization (line graphs, heatmaps) .
  • Ethical reproducibility : Document IRAP inhibitor synthesis, storage conditions (-80°C in inert gas), and batch variability in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.